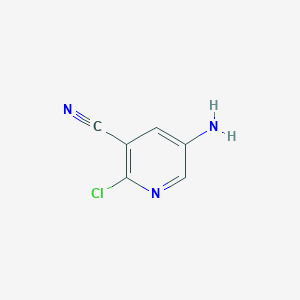

5-Amino-2-chloronicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJWPGFVMYKWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608098 | |

| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-46-9 | |

| Record name | 5-Amino-2-chloro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-chloronicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. The document details a potential synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

This compound (CAS No. 13600-46-9) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring amino, chloro, and cyano functional groups, makes it a versatile building block for the synthesis of more complex heterocyclic compounds, including those with potential therapeutic applications. The precise arrangement of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in the development of novel drugs and other functional molecules.

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of related aminopyridine derivatives. A potential two-step synthesis is outlined below, starting from 2-aminonicotinonitrile.

DOT Script of the Proposed Synthesis Pathway:

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

This protocol is a hypothetical procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction conditions would be necessary.

Step 1: Nitration of 2-aminonicotinonitrile

-

To a stirred solution of 2-aminonicotinonitrile in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is then quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5-nitro-2-aminonicotinonitrile.

Step 2: Chlorination and Reduction

-

The intermediate, 5-nitro-2-aminonicotinonitrile, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the 2-amino group with a chlorine atom. This reaction is typically performed at elevated temperatures.

-

Following the chlorination, the nitro group is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation (H₂, Pd/C).

-

After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography to give this compound.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the characterization of structurally similar compounds.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 13600-46-9 |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds. Actual experimental values may vary.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (typically δ 6.0-8.5 ppm). The amino protons would likely appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group would be observed. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. |

| IR Spectroscopy | Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching (around 600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (153.57). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of small molecules or radicals such as HCN, Cl, or NH₂. |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

DOT Script of the Experimental Workflow:

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a potential pathway for the synthesis of this compound and describes the key analytical techniques for its characterization. The provided information serves as a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis, enabling the efficient production and verification of this important chemical intermediate. Further experimental investigation is required to establish a definitive and optimized synthetic protocol and to obtain precise analytical data.

Spectroscopic Analysis of 5-Amino-2-chloronicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Amino-2-chloronicotinonitrile (CAS No. 13600-46-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent functional groups and comparison with structurally similar molecules. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in obtaining empirical data. This guide is intended to serve as a foundational resource for the spectroscopic analysis of this compound in research and development settings.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure combines an aminopyridine core with a chloro and a nitrile functional group, suggesting a range of potential chemical interactions and applications. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various experimental contexts. This guide outlines the expected NMR, IR, and MS spectral data and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and expected fragmentation patterns for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | H-6 |

| ~7.4 | Doublet | 1H | H-4 |

| ~5.0 | Broad Singlet | 2H | -NH₂ |

Note: Predicted shifts are relative to TMS in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Coupling constants (J) are expected to be in the range of 2-3 Hz for meta-coupling between H-4 and H-6.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (C-Cl) |

| ~152 | C-5 (C-NH₂) |

| ~148 | C-6 |

| ~122 | C-4 |

| ~117 | -C≡N |

| ~108 | C-3 |

Note: Predicted shifts are relative to a suitable deuterated solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 2230-2210 | Strong | C≡N stretching |

| 1640-1600 | Medium-Strong | N-H scissoring (bending) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 850-750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 153/155 | [M]⁺ | Molecular ion peak with a characteristic ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 126 | [M-HCN]⁺ | Loss of hydrogen cyanide. |

| 118 | [M-Cl]⁺ | Loss of chlorine radical. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol.[1]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.[2]

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

IR Spectroscopy Protocol.[3][4]

-

Sample Preparation (Solid) :

-

KBr Pellet Method : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

-

Data Acquisition : Place the KBr pellet or the ATR accessory into the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.

Mass Spectrometry Protocol.[5][6]

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[4] The concentration should be in the range of 1-10 µg/mL.

-

Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.[5][6] EI is often used for volatile, thermally stable compounds and can induce fragmentation, providing structural information.[5] ESI is a softer ionization technique suitable for a wider range of compounds.[6]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. The tabulated data for NMR, IR, and MS, although not empirically derived for this specific molecule, offer a solid starting point for researchers based on the well-established spectral characteristics of its functional groups. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectroscopic data. It is anticipated that this guide will facilitate the efficient and accurate characterization of this compound in various scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. amherst.edu [amherst.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Physical and chemical properties of 5-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinonitrile, with the CAS number 13600-46-9, is a substituted pyridine derivative. This class of compounds, characterized by a pyridine ring with amino and cyano functionalities, holds significant interest in medicinal chemistry and materials science. Aminopyridines are known to interact with various biological targets, and the presence of a nitrile group offers a versatile handle for further chemical modifications.[1][2][3][4][5] This technical guide provides a summary of the available physical and chemical properties of this compound, intended to support research and development activities.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13600-46-9 | [2][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₆H₄ClN₃ | [2][6][7][8][9] |

| Molecular Weight | 153.57 g/mol | [2][6][8][9] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [2][8] |

| Solubility | Data not available |

Spectral and Safety Information

While specific spectral data such as detailed NMR peak lists, IR absorption bands, and mass spectrometry fragmentation patterns for this compound are not publicly available, several chemical suppliers indicate the availability of such data upon request.[6][8]

Safety and Handling: this compound is classified as a hazardous substance. According to available safety data sheets, it is toxic if swallowed, in contact with skin, or if inhaled.[2][13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[13] It is recommended to handle it in a well-ventilated area.[13]

Storage: For optimal stability, this compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C.[2][8]

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, general synthetic strategies for related aminopyridine and chloronicotinonitrile compounds often involve multi-step processes that may include:

-

Chlorination of a pyridine precursor.

-

Introduction of the amino group , which can be achieved through various methods such as reduction of a nitro group or amination reactions.

-

Introduction of the cyano group , often via Sandmeyer reaction or other cyanation methods.

The reactivity of this compound is dictated by its functional groups: the amino group, the chloro substituent, and the nitrile group, all attached to a pyridine ring.

Below is a conceptual workflow for the synthesis of a substituted aminonicotinonitrile, illustrating the logical relationship between the steps.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity or signaling pathways directly associated with this compound. However, the broader class of aminopyridines exhibits a wide range of pharmacological activities and is a valuable scaffold in drug discovery.[1][2][3][4][5]

Derivatives of aminopyridines have been investigated for their potential as:

-

Antiprotozoal agents for neglected tropical diseases.[2]

-

Enzyme inhibitors due to their unique structural properties.[1]

-

Antimicrobial and antifungal agents .[3]

The following diagram illustrates a general logical relationship for the screening and development of a novel compound in a drug discovery context.

Caption: General pathway for drug discovery and development.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, a significant lack of publicly available experimental data on its physical properties, detailed synthetic protocols, and biological activity currently limits its immediate application. This guide serves as a starting point for researchers, highlighting the known characteristics and identifying the gaps in knowledge that future studies may address. Researchers interested in this compound are encouraged to perform their own characterization or contact chemical suppliers who may provide more detailed analytical data.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Buy 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline (EVT-396486) | 1215007-80-9 [evitachem.com]

- 7. Synthesis of multisubstituted quinolines from Baylis-Hillman adducts obtained from substituted 2-chloronicotinaldehydes and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13600-46-9|this compound|BLD Pharm [bldpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. parchem.com [parchem.com]

- 12. 13600-46-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 13. echemi.com [echemi.com]

In-depth Technical Guide: 5-Amino-2-chloronicotinonitrile (CAS 13600-46-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

5-Amino-2-chloronicotinonitrile, with the CAS number 13600-46-9, is a substituted pyridine derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClN₃ | |

| Molecular Weight | 153.57 g/mol | |

| Appearance | Off-white to light tan crystalline powder | |

| Melting Point | 134-138 °C | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Density | No data available | |

| Vapor Pressure | No data available | |

| SMILES Code | N#CC1=C(Cl)N=CC(N)=C1 | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis and Analytical Methods

Synthesis

A common synthetic route to aminopyridine derivatives involves the chlorination of the corresponding aminopyridine precursor. One patented method for a related compound, 2-amino-5-chloropyridine, utilizes an oxidative chlorination reaction of 2-aminopyridine with hydrochloric acid and sodium hypochlorite.

Experimental Protocol: Oxidative Chlorination of 2-Aminopyridine (Illustrative)

Disclaimer: This is an illustrative protocol for a related compound and should be adapted and optimized for the synthesis of this compound.

-

In a 250 ml three-necked flask, 0.053 mol of 2-aminopyridine is placed in a water bath at 10°C.

-

With continuous stirring, 0.16 mol of an 8% NaClO solution is added, followed by the slow dropwise addition of 0.3 mol of 25% hydrochloric acid.

-

The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C and the reaction is continued for an additional 4 hours.

-

The reaction is terminated by cooling with ice water to 10°C.

-

The pH of the reaction mixture is adjusted, and the product is extracted with a suitable organic solvent (e.g., dichloroethane).

-

The organic extracts are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Reactivity of the Amino Group in 5-Amino-2-chloronicotinonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the amino group in the versatile building block, 5-Amino-2-chloronicotinonitrile. This compound serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity, including potential as kinase inhibitors. This guide provides a detailed overview of key reactions, including cyclocondensation for the formation of fused ring systems, acylation, alkylation, sulfonylation, Schiff base formation, and diazotization reactions. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and drug development.

Nucleophilic Reactivity and Acidity of the Amino Group

The amino group at the C-5 position of the 2-chloronicotinonitrile ring is a key functional handle for molecular elaboration. Its reactivity is influenced by the electron-withdrawing effects of the nitrile group and the chloro substituent, as well as the pyridine nitrogen. These features render the amino group nucleophilic, albeit moderately so, and also influence its acidity. It can readily participate in reactions with a variety of electrophiles.

Cyclocondensation Reactions: Synthesis of Fused Heterocycles

A primary application of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry, with derivatives showing promise as kinase inhibitors. The amino group acts as a binucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of this compound with β-diketones or β-ketoesters is a common strategy to construct the pyrazolo[3,4-b]pyridine core. The reaction typically proceeds via an initial condensation of the amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Entry | β-Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Acetylacetone | Acetic acid, reflux | 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carbonitrile | Not specified | General Method |

| 2 | Ethyl acetoacetate | Polyphosphoric acid, 120 °C | 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one | Not specified | General Method |

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

A mixture of this compound (1.0 eq.) and the respective β-dicarbonyl compound (1.1 eq.) in a suitable solvent such as glacial acetic acid or ethanol is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Reactions with Electrophiles

The nucleophilic amino group of this compound readily reacts with various electrophiles, allowing for the introduction of a wide range of functional groups.

Acylation

Acylation of the amino group can be achieved using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. These amides can serve as intermediates for further transformations or as final products with potential biological activity.

Table 2: Acylation of this compound

| Entry | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Acetyl chloride | Pyridine | Dichloromethane | N-(6-chloro-5-cyanopyridin-3-yl)acetamide | High | General Method[1] |

| 2 | Benzoyl chloride | Triethylamine | Tetrahydrofuran | N-(6-chloro-5-cyanopyridin-3-yl)benzamide | High | General Method |

Experimental Protocol: General Procedure for Acylation

To a solution of this compound (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane or tetrahydrofuran, the acylating agent (1.1 eq.) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Alkylation

Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form the tertiary amine can be an issue. The use of a suitable base and control of reaction conditions are crucial for selective mono-alkylation.

Table 3: Alkylation of this compound

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Methyl iodide | K₂CO₃ | DMF | 2-Chloro-5-(methylamino)nicotinonitrile | Moderate | General Method |

| 2 | Benzyl bromide | NaH | THF | 5-(Benzylamino)-2-chloronicotinonitrile | Moderate | General Method |

Experimental Protocol: General Procedure for N-Alkylation

To a suspension of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or THF, this compound (1.0 eq.) is added. The mixture is stirred for a short period, followed by the addition of the alkyl halide (1.1 eq.). The reaction is then heated to a suitable temperature (e.g., 60-80 °C) and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Sulfonylation

The amino group can be sulfonylated using sulfonyl chlorides in the presence of a base to form sulfonamides. This functional group is a common pharmacophore in many drug molecules.

Table 4: Sulfonylation of this compound

| Entry | Sulfonylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Benzenesulfonyl chloride | Pyridine | Dichloromethane | N-(6-chloro-5-cyanopyridin-3-yl)benzenesulfonamide | Good | General Method |

| 2 | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | N-(6-chloro-5-cyanopyridin-3-yl)-4-methylbenzenesulfonamide | Good | General Method |

Experimental Protocol: General Procedure for Sulfonylation

In a manner similar to acylation, this compound (1.0 eq.) is dissolved in a dry solvent with a base (1.2 eq.). The sulfonyl chloride (1.1 eq.) is added portion-wise at 0 °C, and the reaction is stirred at room temperature. Work-up and purification are performed as described for the acylation reaction.

Schiff Base Formation

The amino group undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the removal of water.

Table 5: Schiff Base Formation from this compound

| Entry | Carbonyl Compound | Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetic acid | Ethanol | 2-Chloro-5-((E)-benzylideneamino)nicotinonitrile | Good | General Method[2] |

| 2 | 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Toluene | 2-Chloro-5-((E)-(4-methoxybenzylidene)amino)nicotinonitrile | Good | General Method[2] |

Experimental Protocol: General Procedure for Schiff Base Formation

A solution of this compound (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol or toluene) is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to afford the pure Schiff base.

General workflow for the synthesis of Schiff bases.

Diazotization and Subsequent Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer-type reactions.

Sandmeyer Reaction

The diazonium salt, formed by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), can be reacted with copper(I) salts to replace the diazonium group with a halide or cyanide.

Table 6: Sandmeyer Reactions of this compound

| Entry | Reagent | Product | Yield (%) | Reference |

| 1 | NaNO₂, HCl, CuCl | 2,5-Dichloronicotinonitrile | Moderate | General Method[3][4] |

| 2 | NaNO₂, HBr, CuBr | 5-Bromo-2-chloronicotinonitrile | Moderate | General Method[3][4] |

| 3 | NaNO₂, H₂SO₄, CuCN | 2-Chloro-5-cyanonicotinonitrile | Moderate | General Method[3][4] |

Experimental Protocol: General Procedure for Sandmeyer Reaction

This compound (1.0 eq.) is dissolved in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, HBr, or H₂SO₄). A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) at a suitable temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Sandmeyer reaction pathway for this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives, particularly the pyrazolo[3,4-b]pyridines, are known to be potent inhibitors of various protein kinases.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this compound serves as a critical starting material for the synthesis of compounds that can potentially target and inhibit aberrant kinase signaling. For instance, derivatives of this scaffold have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.[5]

Role of this compound derivatives in kinase inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The reactivity of its amino group allows for a wide range of chemical transformations, providing access to a diverse array of molecular architectures. This guide has provided an overview of its key reactions, along with experimental guidance, to aid researchers in the effective utilization of this important synthetic intermediate. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant therapeutic potential.

References

Technical Guide: Solubility of 5-Amino-2-chloronicotinonitrile in Organic Solvents

Date of Review: 2025-12-25

Introduction

5-Amino-2-chloronicotinonitrile is an aromatic heterocyclic compound of significant interest in organic synthesis, particularly as a building block for the development of biologically active molecules. Its structure, featuring a pyridine ring, an amino group, a chlorine atom, and a nitrile group, imparts a unique reactivity and a distinct solubility profile. Understanding the solubility of this compound in various organic solvents is crucial for researchers and scientists in drug development and chemical synthesis, as it influences reaction design, purification, and formulation.

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not widely available in public literature, we can predict its solubility based on its molecular structure. The general principle of "like dissolves like" suggests that a compound's solubility will depend on its polarity relative to that of the solvent.[1]

This compound possesses both polar functional groups (an amino group and a nitrile group) and a less polar aromatic ring. The amino group allows for hydrogen bonding, which can enhance its solubility in protic solvents. However, the aromatic ring and the chlorine atom contribute to the nonpolar character of the molecule.

Based on these structural features, the following can be predicted:

-

High to Moderate Solubility in Polar Aprotic Solvents: The compound is expected to be moderately to highly soluble in solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to favorable dipole-dipole interactions.

-

Moderate Solubility in Polar Protic Solvents: It may exhibit good solubility in alcohols like methanol and ethanol due to the potential for hydrogen bond formation.

-

Low Solubility in Nonpolar Solvents: Solubility is likely to be limited in nonpolar solvents like hexane and toluene due to the significant difference in polarity.

Experimental Protocols for Solubility Determination

Given the absence of specific data, a general protocol can be followed by researchers to experimentally determine the solubility of this compound. A common and reliable method is the Shake-Flask Method .

Equilibrium Shake-Flask Method:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that solubility equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to accelerate the separation.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant liquid and dilute it with a suitable solvent to a concentration that falls within the analytical range of the detection method.

-

Quantitative Analysis: Analyze the concentration of the compound in the diluted sample using a suitable method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow in Drug Discovery

This compound and its derivatives are often utilized as intermediates in the synthesis of more complex heterocyclic compounds relevant to drug discovery.[2][][4][5][6] The workflow diagram below illustrates a hypothetical role of this compound in a typical drug discovery pipeline.

Caption: A simplified workflow for drug discovery.

Conclusion

While published quantitative solubility data for this compound is scarce, an analysis of its molecular structure provides insight into its likely solubility behavior in various organic solvents. For precise data, researchers should perform experimental determinations using standardized methods. As a valuable synthetic intermediate, a thorough understanding of this compound's solubility is paramount for its successful application in organic synthesis and drug development.

References

- 1. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 2. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability of 5-Amino-2-chloronicotinonitrile

An In-Depth Technical Guide to the Thermal Stability of 5-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 13600-46-9 , is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro group, and a nitrile group on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. Understanding the thermal stability of such a compound is paramount for ensuring safety during its handling, storage, and use in chemical synthesis, as well as for defining the shelf-life and processing conditions of any resulting products.

Thermal decomposition can lead to runaway reactions, the release of toxic gases, and a loss of product purity and efficacy. This guide aims to provide a thorough overview of the known and predicted thermal behavior of this compound and to detail the standard methodologies used to assess it.

Qualitative Thermal Hazard Assessment

Safety Data Sheets (SDS) for this compound provide foundational, albeit qualitative, information regarding its thermal hazards. While specific decomposition temperatures are not listed, the following general warnings are noted:

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive fumes. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

-

Conditions to Avoid: Strong oxidizing agents and excessive heat are listed as conditions to avoid, which could lead to decomposition or unwanted reactions.

The absence of a specific decomposition temperature in safety literature underscores the need for empirical testing.

Physicochemical Data of this compound and Related Compounds

Direct, experimentally determined thermal data for this compound is scarce. To provide context, the following table includes the melting points of structurally similar compounds. It is critical to note that small changes in molecular structure, such as isomerism, can significantly impact thermal stability, and this data should not be used as a direct substitute for experimental analysis of the target compound.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| This compound | 13600-46-9 | C₆H₄ClN₃ | No data available |

| 6-Amino-5-chloronicotinonitrile | 156361-02-3 | C₆H₄ClN₃ | 190 - 198 °C |

| 5-Amino-2-chloropyridine | 5350-93-6 | C₅H₅ClN₂ | 81 - 83 °C |

Standard Experimental Protocols for Thermal Stability Analysis

To determine the quantitative thermal stability of this compound, a combination of thermoanalytical techniques should be employed. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and the onset temperature of decomposition (exothermic or endothermic).

Objective: To determine the melting point, heat of fusion, and onset temperature of any exothermic or endothermic decomposition events.

Methodology:

-

Instrument Preparation: Ensure the DSC instrument is calibrated using certified standards (e.g., indium, tin). Purge the system with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to contain any evolved gases and prevent sublimation prior to decomposition. For studying decomposition in an open system, a pinhole lid can be used.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature beyond the point of complete decomposition (e.g., 400 °C).

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset or peak of the endothermic melting event.

-

The heat of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

The onset temperature of decomposition is identified as the temperature at which a significant exothermic or endothermic deviation from the baseline occurs after the melt.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify mass loss associated with decomposition, dehydration, or desolvation.

Objective: To determine the temperature at which mass loss begins and to quantify the extent of decomposition at various temperatures.

Methodology:

-

Instrument Preparation: Ensure the TGA microbalance is calibrated. Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental atmosphere, at a constant flow rate (e.g., 20-50 mL/min).

-

Sample Preparation: Place an accurately weighed sample of 5-10 mg of this compound into a tared TGA crucible (typically ceramic or platinum).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a linear heating rate, such as 10 °C/min, to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis:

-

The TGA thermogram plots percent mass versus temperature.

-

The onset of decomposition is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the mass loss curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

-

Visualized Workflow for Thermal Stability Assessment

A systematic approach is necessary to fully characterize the thermal stability and associated hazards of a chemical compound. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for assessing the thermal stability of a chemical compound.

Conclusion

While this compound is a valuable compound for chemical synthesis, there is a significant lack of specific, publicly available data regarding its thermal stability. The qualitative information from safety data sheets indicates a potential for the release of hazardous gases upon decomposition. For any research or development activities, it is imperative that the thermal properties be determined experimentally using standard techniques such as DSC and TGA, as outlined in this guide. Such an empirical investigation is the only reliable method to establish safe handling, storage, and processing limits, thereby ensuring the safety of personnel and the integrity of the research outcomes.

An In-depth Technical Guide to 5-Amino-2-chloronicotinonitrile: Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloronicotinonitrile is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a detailed, plausible methodology for its first synthesis, constructed from established chemical principles in the absence of a singular, formally documented "discovery" paper. This document also presents key data in a structured format and visual diagrams to elucidate the synthetic workflow, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceutical development, with their derivatives exhibiting a wide range of biological activities. Among these, this compound holds particular significance due to the strategic placement of its functional groups: an amino group that can be readily modified, a chloro group that can participate in cross-coupling reactions, and a nitrile group that can be converted into other functionalities or act as a key interacting moiety in a final drug product. While a definitive "first synthesis" publication is not readily identifiable in the current body of scientific literature, this guide proposes a logical and scientifically sound synthetic pathway based on well-established organic chemistry transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been aggregated from various chemical supplier databases.

| Property | Value |

| CAS Number | 13600-46-9 |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 168-172 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like ethanol and methanol. Sparingly soluble in water. |

| SMILES | N#CC1=C(Cl)N=CC(N)=C1 |

Plausible First Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing with the readily available 2-amino-5-nitropyridine. The pathway involves three key transformations: chlorination, reduction of the nitro group, and finally, cyanation.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitropyridine

This step involves the diazotization of 2-amino-5-nitropyridine followed by a Sandmeyer-type reaction to introduce the chloro group.

-

Materials: 2-amino-5-nitropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

-

Procedure:

-

A suspension of 2-amino-5-nitropyridine in concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5 °C to form the diazonium salt.

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid, also maintained at a low temperature.

-

The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with chloride.

-

The product, 2-chloro-5-nitropyridine, is isolated by extraction and purified by recrystallization or chromatography.

-

Step 2: Synthesis of 5-Amino-2-chloropyridine

The nitro group of 2-chloro-5-nitropyridine is reduced to an amino group.

-

Materials: 2-chloro-5-nitropyridine, Iron powder (Fe) or Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

2-chloro-5-nitropyridine is dissolved in a suitable solvent such as ethanol or acetic acid.

-

An excess of a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added to the solution.

-

The mixture is heated to reflux until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then cooled, and the excess iron is removed by filtration.

-

The filtrate is neutralized with a base, such as sodium hydroxide, to precipitate the product.

-

The crude 5-amino-2-chloropyridine is collected by filtration, washed, and dried.

-

Step 3: Synthesis of this compound

The final step involves the introduction of the nitrile group at the 3-position of the pyridine ring. A plausible method is the palladium-catalyzed cyanation of an activated precursor. To achieve this, the 3-position must first be halogenated, followed by cyanation. A more direct, though potentially lower-yielding, approach could involve electrophilic cyanation. For this guide, we will outline a Sandmeyer reaction on a 3-amino precursor, which would require a different starting material. A more direct route from 5-amino-2-chloropyridine would be challenging for selective C-H cyanation. Therefore, a more likely "first synthesis" would have started from a precursor already containing the nitrile group or a group easily converted to it.

However, to complete a plausible pathway from a simple starting material, we will hypothesize a route involving a Sandmeyer reaction on a suitable diamine precursor, which itself would require synthesis. A more direct, albeit hypothetical, modern approach is presented below for illustrative purposes.

Alternative Step 3 (Hypothetical Modern Approach): Palladium-Catalyzed Cyanation

This step would involve the direct C-H cyanation of 5-amino-2-chloropyridine, a challenging but modern approach.

-

Materials: 5-amino-2-chloropyridine, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, 5-amino-2-chloropyridine, zinc cyanide, the palladium catalyst, and the ligand are combined in a suitable solvent (e.g., DMF or DMA).

-

A base is added, and the mixture is heated to a high temperature (e.g., >100 °C).

-

The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.

-

Given the historical context of a "first synthesis," a classical approach is more likely. A plausible classical route is depicted in the workflow diagram below, starting from a different precursor to simplify the introduction of the nitrile group.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic workflow for this compound, starting from 2,5-diaminopyridine.

Caption: Plausible synthetic workflows for this compound.

Conclusion

This compound remains a valuable and versatile building block in the synthesis of novel therapeutic agents. While the precise historical details of its first synthesis are not prominently documented, a logical and plausible synthetic route can be constructed based on fundamental principles of organic chemistry. The methodologies and data presented in this guide offer a solid foundation for researchers engaged in the synthesis and application of this important heterocyclic intermediate. Further research into historical chemical literature may yet uncover the original report of its discovery and synthesis.

5-Amino-2-chloronicotinonitrile: A Versatile Heterocyclic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-chloronicotinonitrile is a key heterocyclic building block, playing a crucial role in the synthesis of a variety of biologically active compounds. Its unique arrangement of amino, chloro, and cyano functional groups on a pyridine ring makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 13600-46-9 |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 190-198 °C |

| Solubility | Moderately soluble in water, more soluble in organic solvents like ethanol and methanol.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-aminopyridine. A representative synthetic route is outlined below.

Figure 1: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

A common method for the synthesis of 2-Amino-5-chloropyridine from 2-aminopyridine involves an oxidative chlorination reaction.[2]

-

Materials: 2-aminopyridine, hydrochloric acid, sodium hypochlorite solution, dichloroethane, sodium hydroxide solution.

-

Procedure:

-

In a suitable reaction vessel, 2-aminopyridine is dissolved in a mixture of hydrochloric acid and water.

-

The solution is cooled, and a sodium hypochlorite solution is added dropwise while maintaining a low temperature.

-

The reaction is stirred for a specified period at a controlled temperature.

-

The pH of the reaction mixture is adjusted with a sodium hydroxide solution.

-

The product, 2-amino-5-chloropyridine, is extracted using an organic solvent such as dichloroethane.

-

The organic layer is then purified to isolate the product. A yield of up to 72% can be achieved with this method.[2]

-

Step 2: Conversion to 2-Amino-5-chloronicotinic acid and subsequent amide formation

Further functionalization of 2-amino-5-chloropyridine leads to the formation of 2-amino-5-chloronicotinic acid. A United States Patent describes the preparation of 2-amino-5-chloronicotinic acid, which is then converted to 2-amino-5-chloronicotinamide.[3]

-

Procedure for Amide Formation:

-

2-amino-5-chloronicotinic acid is treated with a suitable acid anhydride (e.g., trifluoroacetic anhydride) in a cold environment.

-

The reaction mixture is then heated under a nitrogen atmosphere.

-

Excess anhydride is removed under reduced pressure.

-

The residue is dissolved in an appropriate solvent (e.g., diethyl ether), and ammonia gas is bubbled through the solution to form the amide.[3]

-

Step 3: Dehydration to this compound

The final step involves the dehydration of 2-amino-5-chloronicotinamide to yield this compound. This is a common transformation in organic synthesis.

-

General Dehydration Procedure:

-

2-amino-5-chlorobenzamide (a related compound) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅).

-

The mixture is shaken and then subjected to vacuum distillation.

-

The distillate, containing the nitrile product, is collected and purified.

-

Reactions and Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Figure 2: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

The reaction typically involves the cyclization of a 5-aminopyrazole derivative, which can be formed in situ from this compound, with a suitable carbonyl compound.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors, which are a cornerstone of modern cancer therapy.[4] The aminopyridine core is a common feature in many approved and investigational kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers. Several JAK inhibitors have been developed, and the pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from precursors like this compound, is a common core structure.

Figure 3: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The development of specific JAK inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatility of this compound allows for the introduction of various substituents to explore these relationships.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors that incorporate structural motifs derivable from aminopyridine precursors. While not directly synthesized from this compound in all cited cases, they illustrate the potency achievable with this class of compounds.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | [5] |

| Tofacitinib | JAK1/JAK3 | 1 / 2 | [5] |

| Fedratinib | JAK2/FLT3 | 3 / 3 | [5] |

| Abrocitinib | JAK1 | 29 | [3] |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the field of medicinal chemistry for the development of targeted therapies, most notably protein kinase inhibitors. The synthetic accessibility and the reactivity of its functional groups allow for the generation of diverse compound libraries for drug discovery programs. The detailed experimental protocols and an understanding of its application in key signaling pathways, such as the JAK-STAT pathway, provide a solid foundation for researchers and drug development professionals to leverage this important scaffold in their future work.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of substituted pyridines utilizing 5-Amino-2-chloronicotinonitrile as a versatile starting material. This compound serves as a key building block for the introduction of diverse functionalities at the 2-position of the pyridine ring through common and robust chemical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The resulting substituted aminopyridine derivatives are of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Strategies

This compound is a trifunctional molecule featuring an amino group, a chloro leaving group, and a nitrile moiety. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chloro-substituent at the 2-position towards displacement. This reactivity allows for the selective functionalization of the pyridine core. The primary synthetic routes explored in these notes are:

-

Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond at the 2-position, enabling the synthesis of 2-aryl- and 2-vinyl-5-aminonicotinonitriles.

-

Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond at the 2-position, leading to the synthesis of 2-(substituted amino)-5-aminonicotinonitriles.

-

Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles, such as alkoxides and thiolates.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the synthesis of substituted pyridines from this compound. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DME/H₂O (3:1) | 90 | 16 | 78 |

Table 2: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |

| 2 | Aniline | Pd(OAc)₂ (2.5) | BrettPhos (5) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 75 |

| 3 | n-Butylamine | PdCl₂(dppf) (4) | - | Cs₂CO₃ | t-BuOH | 90 | 12 | 82 |

Table 3: Nucleophilic Aromatic Substitution of this compound

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | 65 | 6 | 95 |

| 2 | Sodium thiophenoxide | - | DMF | 80 | 4 | 91 |

| 3 | Potassium phenoxide | K₂CO₃ | Acetonitrile | 80 | 12 | 87 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add the palladium catalyst to the flask.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.

-

Seal the flask, evacuate, and backfill with an inert gas.

-

Add the degassed solvent and stir for 10-15 minutes at room temperature to form the active catalyst.

-

To a separate Schlenk flask, add this compound, the amine, and the base.

-

Evacuate and backfill this flask with an inert gas.

-

Transfer the catalyst solution to the substrate-containing flask via cannula or syringe.

-

Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the displacement of the chloride in this compound with various nucleophiles.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-2.0 eq)

-

Base (if required, e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Methanol, DMF, Acetonitrile)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound in the appropriate anhydrous solvent.

-

Add the nucleophile (and base, if necessary) to the solution.

-

Heat the reaction mixture to the desired temperature (typically reflux) with stirring.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Strategic Role of 5-Amino-2-chloronicotinonitrile in Multicomponent Reactions for Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinonitrile is a versatile and highly reactive building block in organic synthesis, particularly valued for its application in multicomponent reactions (MCRs). Its unique arrangement of amino, chloro, and cyano functionalities on a pyridine ring allows for the rapid and efficient construction of complex heterocyclic scaffolds. These resulting fused-pyridine systems, such as pyrazolo[3,4-b]pyridines and thieno[3,2-b]pyridines, are of significant interest in medicinal chemistry and drug discovery due to their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of novel bioactive molecules through multicomponent strategies.

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives synthesized using this compound exhibit a broad spectrum of pharmacological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. Multicomponent reactions offer a streamlined approach to this privileged scaffold. A common strategy involves the condensation of a hydrazine with a β-dicarbonyl compound and this compound, although a more direct three-component approach can be envisioned.

Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Caption: A conceptual workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol describes a general procedure for the synthesis of a 3-amino-1-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

Materials:

-

This compound

-

Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

-

Malononitrile

-

Ethanol

-

Triethylamine (or another suitable base)

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (20 mL), add the arylhydrazine hydrochloride (1.1 mmol) and malononitrile (1.2 mmol).

-

Add triethylamine (2.5 mmol) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary for Pyrazolo[3,4-b]pyridine Synthesis

| Entry | Hydrazine Derivative | Dicarbonyl/Nitrile | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Malononitrile | Triethylamine/Ethanol | Reflux | 6 | 75-85 |

| 2 | 4-Methylphenylhydrazine | Ethyl Cyanoacetate | Piperidine/Ethanol | Reflux | 8 | 70-80 |

| 3 | 4-Chlorophenylhydrazine | Malononitrile | Sodium Ethoxide/Ethanol | Reflux | 5 | 80-90 |

Application Note 2: Synthesis of Thieno[3,2-b]pyridine Derivatives

Thieno[3,2-b]pyridine derivatives are another class of heterocyclic compounds with significant biological applications, including antimicrobial and anticancer activities.[1][2] A versatile multicomponent approach to these scaffolds is the Gewald reaction, which typically involves a ketone, an active methylene nitrile, and elemental sulfur. A modification of this can be adapted for the synthesis of thieno[3,2-b]pyridines starting from this compound.

Logical Workflow for Thieno[3,2-b]pyridine Synthesis

Caption: A conceptual workflow for the Gewald-type synthesis of thieno[3,2-b]pyridines.

Experimental Protocol: Three-Component Synthesis of a Substituted Thieno[3,2-b]pyridine

This protocol outlines a general procedure for the synthesis of a 3-amino-2-carboxyethyl-thieno[3,2-b]pyridine derivative.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Ethanol

-

Morpholine (or another suitable base)

Procedure:

-

In a round-bottom flask, suspend this compound (1 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.2 mmol) in ethanol (25 mL).

-

Add morpholine (2 mmol) to the suspension and stir the mixture at room temperature.

-

Gently heat the reaction mixture to 50-60 °C and maintain this temperature with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

-

Confirm the structure of the synthesized compound using spectroscopic techniques.

Quantitative Data Summary for Thieno[3,2-b]pyridine Synthesis

| Entry | Active Methylene Cmpd. | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethyl Cyanoacetate | Morpholine/Ethanol | 50 | 3 | 85-95 |

| 2 | Malononitrile | Piperidine/DMF | 60 | 2 | 80-90 |

| 3 | Acetylacetone | Triethylamine/Ethanol | 55 | 4 | 70-80 |

Biological Significance of Synthesized Heterocycles

The pyrazolo[3,4-b]pyridine and thieno[3,2-b]pyridine cores are present in numerous biologically active compounds. Derivatives have shown promise in various therapeutic areas:

-

Anticancer Activity: Certain substituted pyrazolo[3,4-b]pyridines have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases involved in cell cycle regulation and signaling pathways.

-

Antimicrobial Activity: Thieno[3,2-b]pyridine derivatives have been reported to possess antibacterial and antifungal properties.[1] These compounds can serve as valuable scaffolds for the development of new anti-infective agents.[1]

-

Kinase Inhibition: The structural similarity of these fused heterocyclic systems to purine bases makes them ideal candidates for targeting the ATP-binding sites of various kinases, which are crucial in many disease processes.

-

CNS Disorders: Some pyrazolo[3,4-b]pyridine analogues have been investigated for their potential in treating central nervous system disorders, exhibiting activities such as anxiolytic and antidepressant effects.

The multicomponent synthesis approach utilizing this compound provides a powerful and efficient platform for the discovery and development of novel drug candidates based on these privileged heterocyclic scaffolds.

References

Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 5-Amino-2-chloronicotinonitrile